molecular formula C19H24FN B8389060 (4-Tert-butyl-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine

(4-Tert-butyl-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine

Cat. No. B8389060
M. Wt: 285.4 g/mol
InChI Key: UTLVVOKLJHYDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Tert-butyl-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine is a useful research compound. Its molecular formula is C19H24FN and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Tert-butyl-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Tert-butyl-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Tert-butyl-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine

Molecular Formula

C19H24FN

Molecular Weight

285.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C19H24FN/c1-19(2,3)17-10-8-15(9-11-17)14-21-13-12-16-6-4-5-7-18(16)20/h4-11,21H,12-14H2,1-3H3

InChI Key

UTLVVOKLJHYDDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCC2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.38 ml of 4-tert-butylbenzaldehyde (2.25 mmol) and 0.200 ml 2-(2-fluoro-phenyl)-ethyl-amine (1.5 mmol) were dissolved in 4.5 ml methanol at rt, and after stirring for 30 min at rt, were refluxed for 2.5 h. After cooling down to rt, 85 mg (2.25 mmol) sodium borohydride were added and after stirring for 5 min at rt, the reaction mixture was then refluxed for 3 h. After cooling down to rt, the reaction mixture was treated with 4 drops 1 N HCl and concentrated in vacuo. The residue was diluted with water/EtOAc. After separation of the organic phase, the aqueous phase was extracted with EtOAc and the combined organic phases were washed with brine, dried with magnesium sulfate, filtered off and concentrated in vacuo. The residue was purified by column chromatography (40 g silica gel; EtOAc/heptane 1:2) to give 280 mg light yellow oil (65%). MS (ISP) 286.2 (M+H)+.
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Yield
65%

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